molecular formula C14H13FO2 B2882272 (4-[(2-Fluorophenyl)methoxy]phenyl)methanol CAS No. 690963-48-5

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol

Cat. No.: B2882272
CAS No.: 690963-48-5
M. Wt: 232.254
InChI Key: GEPCVUQQSDLTEN-UHFFFAOYSA-N
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Description

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol is a chemical compound with the molecular formula C14H13FO2 and a molecular weight of 232.25 g/mol It is known for its unique structure, which includes a fluorophenyl group attached to a methoxyphenylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(2-Fluorophenyl)methoxy]phenyl)methanol typically involves the reaction of 2-fluorobenzyl alcohol with 4-hydroxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can produce the corresponding alcohol or hydrocarbon .

Scientific Research Applications

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-[(2-Fluorophenyl)methoxy]phenyl)methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The methoxyphenylmethanol moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (4-[(2-Chlorophenyl)methoxy]phenyl)methanol
  • (4-[(2-Bromophenyl)methoxy]phenyl)methanol
  • (4-[(2-Methylphenyl)methoxy]phenyl)methanol

Uniqueness

(4-[(2-Fluorophenyl)methoxy]phenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs with different substituents .

Properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,16H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPCVUQQSDLTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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